Antiproliferative Potency in Triazolopyrimidine Antimicrotubule Agents: 4-Fluoroaniline vs. 4-Chloroaniline vs. 4-Bromoaniline
In a direct head-to-head comparison of triazolopyrimidine derivatives bearing different para-halogenated anilines at the 7-position, the 4'-fluoroaniline-substituted compound (8q) exhibited a mean IC50 of 83 nM against a panel of cancer cell lines (A549, MDA-MB-231, HeLa, HT-29, Jurkat). The 4'-chloroaniline analog (8s) showed a mean IC50 of 91 nM, while the 4'-bromoaniline analog (8u) exhibited an IC50 of 83 nM [1]. Notably, the 4'-fluoroaniline derivative inhibited tubulin polymerization approximately 2-fold more potently than the reference compound combretastatin A-4 [1].
| Evidence Dimension | Mean antiproliferative IC50 |
|---|---|
| Target Compound Data | 83 nM (4-fluoroaniline derivative 8q) |
| Comparator Or Baseline | 91 nM (4-chloroaniline derivative 8s); 83 nM (4-bromoaniline derivative 8u); 101 nM (4-fluoro-3-chloroaniline derivative 8r) |
| Quantified Difference | 4-Fluoroaniline derivative shows 9% lower IC50 (higher potency) vs. 4-chloroaniline; equivalent potency to 4-bromoaniline |
| Conditions | Five human cancer cell lines: A549, MDA-MB-231, HeLa, HT-29, and Jurkat; tubulin polymerization assay |
Why This Matters
Procurement of 4-fluoroaniline over 4-chloroaniline for triazolopyrimidine-based antimitotic programs yields quantifiably superior antiproliferative potency in the final pharmacophore.
- [1] Oliva P, et al. Synthesis and biological evaluation of highly active 7-anilino triazolopyrimidines as potent antimicrotubule agents. Pharmaceutics. 2022;14(6):1191. doi:10.3390/pharmaceutics14061191 View Source
